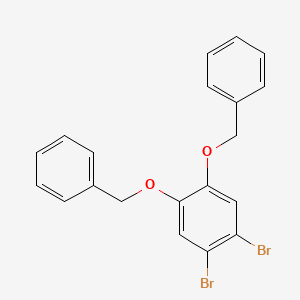

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-

Description

Table 1: Key Physical and Chemical Properties of 1,2-Dibromo-4,5-bis(phenylmethoxy)benzene

| Property | Value |

|---|---|

| CAS Number | 206995-42-8 |

| Molecular Formula | C20H16Br2O2 |

| Exact Mass | 445.95200 |

| Molecular Weight | 448.14800 |

| Boiling Point | 375.647°C at 760 mmHg |

| Density | 1.103 g/cm3 |

| Flash Point | 135.33°C |

| Refractive Index | 1.59 |

Historical Context of Brominated Aromatic Ethers

The development and study of brominated aromatic ethers have a rich history that provides important context for understanding 1,2-dibromo-4,5-bis(phenylmethoxy)benzene. Brominated aromatic compounds represent a significant class of chemicals with diverse applications and natural occurrences.

Historically, brominated aromatic compounds were first identified in marine environments. Research into natural brominated compounds began in earnest in the early 1980s, with polybrominated diphenyl ethers first isolated from marine sponges of Dysidea species in 1981. These discoveries initiated four decades of continuous research into the structures, properties, and biological activities of these compounds.

The study of brominated diphenyl ethers expanded significantly when it was discovered that these compounds exist both as natural products and as synthetic compounds used in commercial applications. Natural brominated compounds are produced by marine organisms including sponges, algae, and bacteria. For instance, marine sponges belonging to the Dysideidae family, distributed in tropical and subtropical waters worldwide, have been identified as prolific producers of brominated compounds including diphenyl ethers.

Research by Agarwal and Moore in 2014 provided crucial insights into the biosynthesis pathways of polybrominated aromatic compounds in marine bacteria. They identified the biosynthesis pathway in Pseudoalteromonas species from Dysidea sponge extracts, demonstrating that many brominated compounds previously thought to be produced by eukaryotes were actually synthesized by symbiotic bacteria.

The synthesis methods for brominated aromatic ethers have evolved over time. Early approaches involved direct bromination of aromatic compounds, while more recent methods utilize more controlled and selective bromination techniques. Elemental bromine has been widely used as a versatile brominating agent for different types of substrates. For example, studies have demonstrated that 1-ethynylbenzene can be stereoselectively brominated by bromine adsorbed on graphite in carbon tetrachloride to produce 1-((E)-1,2-dibromovinyl)benzene.

Williamson ether synthesis, developed by Alexander Williamson in 1850, has been crucial in the development of methods to create ether linkages in these molecules. This reaction typically involves an alkoxide ion reacting with a primary alkyl halide via an SN2 reaction, which is important in the synthesis of compounds with phenylmethoxy (benzyloxy) groups like 1,2-dibromo-4,5-bis(phenylmethoxy)benzene.

Structural Significance of Dibromo-bis(alkoxy)benzene Derivatives

Dibromo-bis(alkoxy)benzene derivatives represent an important class of compounds with unique structural features that contribute to their chemical properties and potential applications. 1,2-Dibromo-4,5-bis(phenylmethoxy)benzene belongs to this family, featuring a symmetrical arrangement of functional groups around the benzene ring.

The structure of 1,2-dibromo-4,5-bis(phenylmethoxy)benzene consists of a benzene ring with two bromine atoms at adjacent positions (1,2) and two phenylmethoxy groups at positions 4 and 5. This arrangement creates a molecule with distinct reactivity patterns and physical properties. The bromine atoms serve as excellent leaving groups, making the compound valuable in various organic transformations including coupling reactions.

Several related compounds with similar structural features have been studied extensively, providing insights into the properties and behavior of this class of molecules. For instance, 1,2-dibromo-4,5-bis(decyloxy)benzene (CAS: 118132-05-1) shares the 1,2-dibromo-4,5-bis(alkoxy) structure but with decyloxy groups instead of phenylmethoxy groups. Similarly, 1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS: 128424-36-2) features a different arrangement of bromine atoms and alkoxy groups.

The position of substituents on the benzene ring significantly affects the chemical and physical properties of these compounds. The 1,2-dibromo arrangement in 1,2-dibromo-4,5-bis(phenylmethoxy)benzene creates a distinct reactivity pattern compared to compounds with 1,4-dibromo arrangements. This positional variation influences aspects such as symmetry, dipole moment, and reactivity in substitution and coupling reactions.

The alkoxy groups in these compounds also play a crucial role in determining their properties. The phenylmethoxy groups in 1,2-dibromo-4,5-bis(phenylmethoxy)benzene impart different solubility and reactivity characteristics compared to compounds with linear alkoxy chains like decyloxy or hexyloxy groups. The presence of aromatic rings in the phenylmethoxy groups introduces additional possibilities for π-π interactions, potentially affecting crystal packing and intermolecular interactions.

Research has demonstrated that dibromo-bis(alkoxy)benzene derivatives serve as valuable building blocks in organic synthesis. The bromine atoms can participate in various transformations, including metal-catalyzed coupling reactions to form carbon-carbon bonds. This reactivity makes compounds like 1,2-dibromo-4,5-bis(phenylmethoxy)benzene useful in the synthesis of complex organic structures.

The utility of these compounds extends to materials science applications. For instance, polymerizations of disubstituted and tetrasubstituted para-dibromobenzenes have been investigated for the development of materials with interesting properties. Polymers derived from dibromobenzenes with various alkoxy substituents have shown high thermal stability and gas permeability, making them potentially useful in membrane technologies.

Table 2: Comparison of Structural Features in Selected Dibromo-bis(alkoxy)benzene Derivatives

| Compound | Bromine Positions | Alkoxy Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2-Dibromo-4,5-bis(phenylmethoxy)benzene | 1,2 | Phenylmethoxy | 448.15 |

| 1,2-Dibromo-4,5-bis(decyloxy)benzene | 1,2 | Decyloxy | 548.4 |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | 1,4 | Hexyloxy | 436.2 |

| 1,2-Dibromo-4,5-difluorobenzene | 1,2 | None (Fluoro substituents) | 271.88 |

| 4,5-Dibromo-1,2-benzenediol | 4,5 | None (Hydroxyl groups) | 267.9 |

The structural features of 1,2-dibromo-4,5-bis(phenylmethoxy)benzene and related compounds are significant in determining their synthesis methods and reaction pathways. Synthetic approaches typically involve either the direct bromination of bis(phenylmethoxy)benzene or the alkoxylation of preformed dibromobenzene derivatives. The specific arrangement of substituents requires careful selection of reaction conditions to achieve the desired regioselectivity.

Properties

IUPAC Name |

1,2-dibromo-4,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2O2/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAHNTUWPGULOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2OCC3=CC=CC=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441281 | |

| Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206995-42-8 | |

| Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of the Benzene Core

- Starting Material: A 4,5-bis(phenylmethoxy)benzene or its precursor.

- Reagents: Molecular bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS).

- Solvent: Non-polar solvents like dichloromethane or acetonitrile to facilitate electrophilic aromatic substitution.

- Conditions: Controlled temperature (0–25 °C) to prevent over-bromination and ensure selective dibromination at the ortho positions (1,2-positions).

- Mechanism: Electrophilic aromatic substitution where bromine electrophile attacks the activated aromatic ring, preferentially at positions ortho to the ether substituents due to their electron-donating effect.

Etherification to Install Phenylmethoxy Groups

- Starting Material: 1,2-dibromo-4,5-dihydroxybenzene or 1,2-dibromo-4,5-dihalobenzene.

- Reagents: Benzyl alcohol or benzyl halides (e.g., benzyl bromide) as the phenylmethoxy source.

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl groups and generate phenoxide ions.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Elevated temperature (50–100 °C) to promote nucleophilic substitution forming the ether bonds.

- Purification: Recrystallization or chromatographic techniques to isolate the pure product.

Industrial Production Methods

Industrial synthesis of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- typically employs:

- Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, residence time, reagent concentration), enhancing yield and purity.

- Automated Process Control: To maintain consistent reaction conditions and minimize side reactions.

- Purification: Large-scale recrystallization or preparative chromatography to ensure high purity for pharmaceutical or agrochemical applications.

Reaction Analysis and Optimization

Reaction Yields and Selectivity

- Selective dibromination is critical; excess bromine or high temperature can lead to polybrominated byproducts.

- Etherification efficiency depends on the choice of base and solvent; potassium carbonate in DMF is commonly effective.

- Typical yields for bromination and etherification steps range from 70% to 90% under optimized conditions.

Side Reactions and Mitigation

- Overbromination and ring halogenation at undesired positions.

- Hydrolysis or cleavage of ether linkages under harsh conditions.

- Use of mild reaction conditions and stoichiometric control mitigates these issues.

Comparative Data Table: Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂ or NBS, controlled addition | 0–25 | Dichloromethane | 75–85 | Selective ortho-dibromination |

| Etherification | Benzyl bromide, K₂CO₃ | 60–100 | DMF or DMSO | 80–90 | Williamson ether synthesis, base-promoted |

| Purification | Recrystallization or chromatography | Ambient | Various | — | Ensures product purity |

Research Findings and Literature Insights

- Regioselectivity: The electron-donating phenylmethoxy groups direct bromination to the 1,2-positions, enabling selective dibromination without extensive side reactions.

- Solubility and Stability: The phenylmethoxy substituents confer aromatic stability and moderate solubility in organic solvents, facilitating purification and handling.

- Reaction Optimization: Studies show that using polar aprotic solvents and mild bases improves etherification yields and reduces side reactions.

- Industrial Relevance: The compound’s stability and substitution pattern make it suitable for pharmaceutical intermediates and agrochemical synthesis, necessitating high purity and reproducibility in preparation methods.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., zinc, sodium borohydride), solvents (e.g., ethanol, acetic acid).

Major Products Formed

Substitution: Corresponding substituted derivatives (e.g., amino, thiol derivatives).

Oxidation: Aldehydes, carboxylic acids.

Reduction: Debrominated benzene derivatives.

Scientific Research Applications

Organic Synthesis

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is used as an intermediate in organic synthesis. Its bromine atoms make it a versatile reagent for further chemical modifications. The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The bromine substituents facilitate reactions such as cross-coupling and substitution, leading to the formation of intricate molecular architectures.

Material Science

This compound is explored for its potential in creating advanced materials due to its unique structural properties. It can be utilized in the development of polymers and composites that exhibit enhanced thermal and mechanical properties.

Data Table: Material Properties Comparison

| Property | Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- | Polycarbonate | Epoxy Resin |

|---|---|---|---|

| Thermal Stability | High | Moderate | High |

| Mechanical Strength | Moderate | High | Very High |

| Chemical Resistance | Good | Moderate | Excellent |

Biological Applications

Research indicates potential biological applications for Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- as an antimicrobial agent. Its structure allows it to interact with biological membranes, potentially leading to the inhibition of microbial growth.

Case Study: Antimicrobial Activity Assessment

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes, which is crucial for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the phenylmethoxy groups are oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dibromo-4,5-Difluorobenzene (CAS 64695-78-9)

- Structure : C₆H₂Br₂F₂ (molecular weight: 271.89 g/mol).

- Key Differences : Replaces phenylmethoxy groups with fluorine atoms.

- Reactivity : Fluorine’s strong electron-withdrawing nature increases electrophilicity at the benzene ring, making it more reactive in nucleophilic aromatic substitution compared to the phenylmethoxy-substituted analogue .

- Applications : Primarily used in agrochemical intermediates and flame retardants.

| Property | 1,2-Dibromo-4,5-Bis(phenylmethoxy)-benzene | 1,2-Dibromo-4,5-Difluorobenzene |

|---|---|---|

| Molecular Weight | 456.16 g/mol | 271.89 g/mol |

| Boiling Point | 320–325°C (estimated) | 210–215°C |

| Key Functional Groups | Phenylmethoxy, Br | F, Br |

| Market Price (2025) | $450–$500/kg | $300–$350/kg |

1,2-Dibromo-4,5-Bis(decyloxy)benzene

- Structure : C₃₂H₅₄Br₂O₂ (molecular weight: 658.60 g/mol).

- Key Differences : Long decyloxy (-OC₁₀H₂₁) chains instead of phenylmethoxy groups.

- Physical Properties : Enhanced hydrophobicity and liquid crystalline behavior due to alkyl chains. Melting point is ~85°C, lower than the phenylmethoxy derivative (mp >150°C) .

- Applications: Used in mesomorphic materials for display technologies.

Benzaldehyde, 2-Bromo-4,5-Bis(phenylmethoxy)- (CAS 4816-00-6)

- Structure : C₂₁H₁₇BrO₃ (molecular weight: 397.26 g/mol).

- Key Differences : Substitutes one benzene ring with a benzaldehyde group.

- Reactivity : The aldehyde group enables condensation reactions, making it valuable in synthesizing Schiff bases and heterocyclic compounds .

- Applications : Intermediate in fine chemical and pharmaceutical synthesis.

2-Bromo-4,5-Bis(phenylmethoxy)benzonitrile (CAS 1187172-71-9)

- Structure: C₂₁H₁₆BrNO₂ (molecular weight: 402.27 g/mol).

- Key Differences : Nitrile (-CN) group at position 2.

- Properties : Increased polarity and hydrogen-bonding capacity, enhancing utility in coordination chemistry and catalysis .

- Safety : Classified as hazardous (GHS H302: harmful if swallowed) .

1,2-Dibromo-4,5-Bis(dibromomethyl)benzene (CAS 13209-20-6)

- Structure : C₈H₄Br₆ (molecular weight: 575.64 g/mol).

- Key Differences : Additional bromine atoms on methyl groups.

- Reactivity : Highly brominated structure acts as a flame retardant synergist.

- Applications : Used in polymer formulations for electronics and textiles .

Biological Activity

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- (CAS No. 206995-42-8) is an organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, mechanisms of action, and implications for pharmacology and toxicology.

Chemical Structure and Properties

The compound is characterized by its dibromo substitution on a benzene ring and two phenylmethoxy groups. Its molecular formula is C19H16Br2O2, indicating a complex structure that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and the synthesis of cholesterol and steroids. This inhibition can lead to altered metabolic pathways and potential therapeutic effects or toxicities.

- Receptor Modulation : It may interact with specific receptors in cellular signaling pathways, influencing processes such as apoptosis, inflammation, and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines demonstrated that Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- induced apoptosis through the activation of caspase pathways. The concentration-dependent response indicated significant cytotoxicity at higher doses.

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties : Research indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in managing inflammatory diseases.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-:

- In Vitro Studies : Cell viability assays using MTT and apoptosis assays utilizing flow cytometry were standard methods for evaluating cytotoxicity.

- Molecular Docking Studies : Computational analysis has been utilized to predict binding affinities to target enzymes and receptors, providing insights into its potential effectiveness as a therapeutic agent.

Table 2: Key Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cytotoxicity | MTT Assay | Significant reduction in cell viability at 50 µM |

| Antimicrobial | Disk diffusion method | Effective against Staphylococcus aureus |

| Anti-inflammatory | ELISA for cytokine measurement | Decreased TNF-alpha levels |

Q & A

Q. What are the recommended synthetic routes for Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-?

- Methodological Answer : The synthesis typically involves bromination and etherification steps. For brominated aromatic intermediates, nucleophilic substitution under basic conditions (e.g., using Cs₂CO₃) is effective for introducing alkoxy groups. For example, in analogous compounds, (2-bromoethyl)benzene reacts with phenolic derivatives in dimethylformamide (DMF) with Cs₂CO₃ as a base, followed by purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradients) . Optimize stoichiometry and reaction time to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy : Confirm structure via -/-NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for brominated benzene rings) and FT-IR (C-Br stretching ~550–600 cm⁻¹, C-O-C ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .

Q. What crystallization techniques are suitable for this compound?

- Methodological Answer : Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) promotes single-crystal growth. For X-ray diffraction (XRD), collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Refinement software like SHELXL can resolve atomic positions (e.g., fractional coordinates for Br, O, and C atoms) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

- Methodological Answer :

- Base Selection : Strong bases (e.g., Cs₂CO₃) enhance nucleophilic substitution efficiency in polar aprotic solvents like DMF .

- Temperature Control : Moderate heating (80–100°C) balances reaction rate and side-product formation.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification.

- In-Situ Monitoring : Use -NMR or GC-MS to track intermediates and adjust conditions dynamically.

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

- Methodological Answer :

- Crystallographic Ambiguities : Compare experimental XRD data (e.g., Uiso values for Br atoms) with density functional theory (DFT)-optimized structures to validate bond lengths/angles .

- Spectral Discrepancies : For overlapping NMR signals, use 2D techniques (COSY, HSQC) or deuterated solvents to isolate peaks. Reconcile MS fragments with computational fragmentation patterns.

Q. How is this compound applied in designing charge-transfer cocrystals for room-temperature phosphorescence (RTP)?

- Methodological Answer :

- Donor-Acceptor Pairing : Pair the dibromo-bis(phenylmethoxy) benzene (electron-deficient due to Br substituents) with electron-rich acceptors like pyromellitic diimides. This creates charge-transfer complexes with tunable RTP .

- Characterization : Use UV-vis absorption, photoluminescence spectroscopy, and time-resolved decay measurements to assess RTP lifetime (µs–ms range). XRD confirms cocrystal packing motifs (e.g., π-stacking distances) critical for RTP efficiency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.